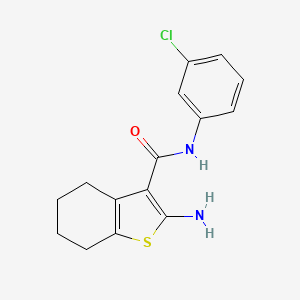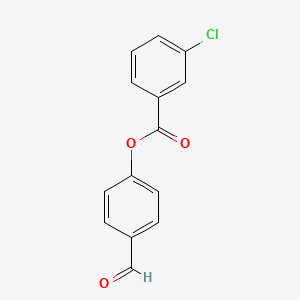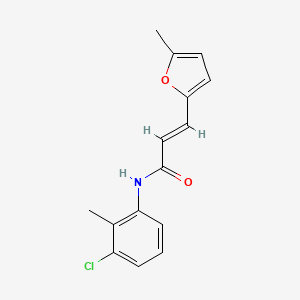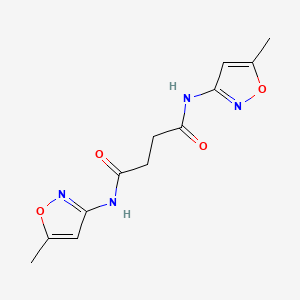![molecular formula C21H24N2O2 B5868682 3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)
3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as IPA-3 and is widely used in various scientific studies.
作用机制
The mechanism of action of IPA-3 involves the inhibition of Akt activity. Akt is a serine/threonine protein kinase that plays a crucial role in various cellular processes. IPA-3 binds to the PH domain of Akt, which prevents its translocation to the plasma membrane and subsequent activation. This results in the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
IPA-3 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. Furthermore, IPA-3 has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of IPA-3 is its specificity towards Akt inhibition. This allows for the study of Akt-dependent signaling pathways without affecting other cellular processes. However, one of the limitations of IPA-3 is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary for its use in lab experiments.
未来方向
There are several future directions for IPA-3 research. One potential application is its use in combination therapy for cancer treatment. IPA-3 has been shown to enhance the efficacy of chemotherapy drugs in cancer cells. Furthermore, the development of more potent and selective Akt inhibitors based on the structure of IPA-3 is an area of active research. Finally, the potential use of IPA-3 in the treatment of neurodegenerative diseases is an area of interest that requires further investigation.
Conclusion:
In conclusion, IPA-3 is a synthetic compound that has gained significant attention in scientific research due to its unique properties. Its specificity towards Akt inhibition allows for the study of Akt-dependent signaling pathways without affecting other cellular processes. IPA-3 has potential therapeutic applications in cancer treatment, inflammatory diseases, and neurodegenerative diseases. However, careful dosing and monitoring are necessary for its use in lab experiments. The development of more potent and selective Akt inhibitors based on the structure of IPA-3 is an area of active research.
合成方法
The synthesis of IPA-3 involves the reaction of 4-isopropylphenylboronic acid and 4-(propionylamino)phenylboronic acid with acryloyl chloride in the presence of a palladium catalyst. This reaction results in the formation of IPA-3 in high yield.
科学研究应用
IPA-3 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the protein kinase Akt, which is involved in various cellular processes such as cell growth, proliferation, and survival. IPA-3 has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, IPA-3 has been shown to have anti-inflammatory properties and can potentially be used to treat inflammatory diseases.
属性
IUPAC Name |
(E)-N-[4-(propanoylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-20(24)22-18-10-12-19(13-11-18)23-21(25)14-7-16-5-8-17(9-6-16)15(2)3/h5-15H,4H2,1-3H3,(H,22,24)(H,23,25)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKVEUCPWXHSBF-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(propanoylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)

![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)
![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)

![2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide](/img/structure/B5868656.png)

![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)


![2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-isopropylacrylamide](/img/structure/B5868689.png)